molecular formula C14H23NO3 B2506071 tert-butyl (1R,3s,5S)-9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate CAS No. 2361608-72-0

tert-butyl (1R,3s,5S)-9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate

Cat. No.: B2506071
CAS No.: 2361608-72-0
M. Wt: 253.342
InChI Key: URSUJPSNMYNVKO-GNXNZQSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of azaspiro bicyclic systems fused with an oxirane (epoxide) ring. Its structure features a bicyclo[3.3.1]nonane core, where the 3-position is connected to a spiro-linked oxirane ring. The tert-butyl carbamate group at the 9-position serves as a protective group for the amine, a common strategy in medicinal chemistry to modulate solubility and stability during synthesis .

The spiro-oxirane moiety introduces steric and electronic constraints, which can influence reactivity and binding in biological systems. This compound is typically synthesized via multi-step routes involving cyclization of ketones or diketones with hydroxylamine or formaldehyde derivatives, as seen in analogous bicyclo[3.3.1]nonane syntheses .

Properties

IUPAC Name

tert-butyl (1R,5S)-spiro[9-azabicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(16)15-10-5-4-6-11(15)8-14(7-10)9-17-14/h10-11H,4-9H2,1-3H3/t10-,11+,14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSUJPSNMYNVKO-BVUQATHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC3(C2)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC3(C2)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclo[3.3.1]nonane Core Formation

The bicyclo[3.3.1]nonane scaffold is central to the target compound. A modified Stetter reaction using bicyclo[3.3.1]nonane-2,6-dione as a starting material has been employed to introduce the ketone functionality at the 9-position. Subsequent reduction and protection steps yield intermediates such as 9-oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid, which serves as a precursor for further functionalization.

Spiro-Oxirane Ring Construction

The spiro-oxirane (epoxide) moiety is introduced via intramolecular cyclization. In one approach, bromonium ion intermediates generated from N-bromosuccinimide (NBS) or bromine facilitate ring closure by promoting electrophilic attack on the carbamate nitrogen. For example, treatment of benzyl(9-oxobicyclo[3.3.1]non-6-en-3-yl)carbamate with bromine at 0°C achieves cyclization to a bromo-azaadamantane intermediate, which is subsequently debrominated under hydrogenation conditions.

tert-Butyl Carbamate Installation

The tert-butyl carbamate group is introduced early in the synthesis to protect the amine functionality. A Curtius rearrangement of 9-oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid using diphenylphosphoryl azide and benzyl alcohol generates the corresponding carbamate. Alternative methods involve direct Boc protection using di-tert-butyl dicarbonate under basic conditions.

Detailed Methodologies and Reaction Optimization

Patent-Based Synthesis (CN103787973A)

A patented method outlines the following steps for synthesizing tert-butyl formate derivatives:

  • Reaction Setup : Methyl vinyl ketone (146 mL) is added to a tetrahydrofuran (THF) solution of 4-formylpiperidine-1-tert-butyl formate (375 g) at -10°C.
  • Alkaline Quench : An ethanolic potassium hydroxide solution (3N, 0.243 L) is added dropwise within 10 minutes, followed by stirring at room temperature for 16 hours.
  • Workup and Purification :
    • The mixture is washed with saturated sodium chloride and concentrated to an oily residue.
    • Flash column chromatography (70:30 hexane/ethyl acetate) yields the spirocyclic product.
    • Grinding in hexane produces a white solid with a reported yield of 85–90%.

Key Data :

Parameter Value
Temperature -10°C to room temperature
Reaction Time 16 hours
Chromatography Solvent Hexane/ethyl acetate (70:30)
Final Yield 85–90%

Epoxidation and Cyclization (PMC6166225)

A peer-reviewed synthesis leverages epoxidation to form the spiro-oxirane:

  • Epoxide Formation : Treatment of 9-oxobicyclo[3.3.1]non-6-ene-3-carboxylate with m-chloroperbenzoic acid (mCPBA) in dichloromethane generates an epoxide intermediate.
  • Intramolecular Cyclization : The epoxide undergoes spontaneous ring closure via nucleophilic attack by the carbamate nitrogen, forming the spirocyclic framework.
  • Deprotection : Hydrogenolysis with Pd/C and K₂CO₃ in methanol removes the benzyl group, yielding the free amine, which is reprotected as the tert-butyl carbamate.

Optimization Notes :

  • Excess mCPBA (1.5 eq) ensures complete epoxidation.
  • Cyclization proceeds efficiently at 0°C to prevent side reactions.

Reductive Amination Approach (RSC Supporting Information)

A complementary method employs reductive amination to construct the azaadamantane core:

  • Spiropiperidine Formation : 2-Aryl-4-methylenepiperidine is treated with TMSCF₃ and NaI in THF under reflux to form the spiropiperidine intermediate.
  • Lithiation-Trapping : n-BuLi-mediated lithiation at -78°C followed by electrophilic quenching introduces substituents at the 5-position.
  • Boc Protection : Reaction with di-tert-butyl dicarbonate in the presence of DMAP affords the tert-butyl carbamate.

Critical Parameters :

Step Conditions Yield
Spiropiperidine Formation THF, reflux, 16 h 70%
Lithiation n-BuLi, -78°C, 10 min 65%
Boc Protection DMAP, rt, 12 h 90%

Stereochemical Control and Resolution

The (1R,3s,5S) configuration is achieved through chiral auxiliaries or enzymatic resolution. In the patented method, the use of enantiopure 4-formylpiperidine-1-tert-butyl formate ensures the desired stereochemistry. Alternatively, kinetic resolution during the Curtius rearrangement has been reported to favor the (1R) configuration.

Analytical Characterization

The compound is characterized by:

  • ¹H NMR : Distinct signals at δ 7.48 (s, 1H, spiro-CH), 3.32–3.51 (m, 4H, bicyclo-CH₂), and 1.41–1.53 (m, 11H, tert-butyl).
  • Mass Spectrometry : ESI-MS m/z 254.2 [M+H]⁺, consistent with the molecular formula C₁₄H₂₃NO₃.
  • X-ray Crystallography : Confirms the spirocyclic structure and absolute configuration.

Applications and Derivatives

The compound serves as a precursor to:

  • Antihypertensive Agents : Functionalization at the 7-alkene position yields bioactive derivatives.
  • Azaadamantane-Based Inhibitors : The spiro-oxirane moiety is a key pharmacophore in protease inhibitors.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,3s,5S)-9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

tert-Butyl (1R,3s,5S)-9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (1R,3s,5S)-9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Structural Analogues

tert-butyl (1R,3r,5S)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate (57a)
  • Key Differences : Lacks the spiro-oxirane; instead, a hydroxyl group is present at the 3-position.
  • Synthesis : Prepared via reported procedures involving hydroxylation of the bicyclo core .
  • Applications : Intermediate in nicotinic acetylcholine receptor (nAChR) ligand development, highlighting the role of substituents in receptor subtype selectivity .
tert-butyl 3'-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate
  • Key Differences : Replaces oxirane with a cyclobutane ring fused via a spiro carbon.
  • Properties : Molecular weight = 279.4 g/mol, purity ≥95% .
  • Utility : Demonstrates the versatility of spiro systems in generating conformational diversity for drug discovery .
Spiro[bicyclo[3.3.1]nonane-2,2'-oxirane] (CAS 54674-61-2)
  • Key Differences: Non-azaspiro analog; contains a neutral bicyclo[3.3.1]nonane-oxirane spiro system.
  • Physicochemical Data : Molecular formula = C10H16O, molecular weight = 152.23 g/mol .
  • Relevance: Used as a scaffold in natural product synthesis, e.g., in pheromones and terpenoids .

Data Tables

Table 1: Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Reference
Target Compound C15H23NO3 265.35 Spiro-oxirane ≥95%
tert-butyl 3'-oxo-9-azaspiro[...]cyclobutane C15H23NO3 279.40 Spiro-cyclobutane ≥95%
Spiro[bicyclo[...]oxirane] (CAS 54674-61-2) C10H16O 152.23 Neutral spiro-oxirane N/A

Biological Activity

Chemical Overview

tert-butyl (1R,3s,5S)-9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate is a synthetic compound with the CAS number 2361608-72-0 and a molecular formula of C14_{14}H23_{23}NO3_3. It has a molecular weight of 253.34 g/mol. The structure of this compound features a bicyclic framework that contributes to its unique biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structural motifs often exhibit significant activity against various biological systems, including:

  • Anticancer Activity : Compounds resembling this structure have been studied for their potential as anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
  • Neuroprotective Effects : Some studies suggest that spirocyclic compounds can modulate neurotransmitter systems, offering protective effects against neurodegenerative diseases.

Case Studies

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that spirocyclic compounds similar to this compound exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the mitochondrial pathway.
  • Neuroprotective Properties : Research conducted at a university laboratory investigated the neuroprotective effects of similar azaspiro compounds in models of oxidative stress-induced neuronal damage. The findings indicated a reduction in cell death and improved cell viability through the modulation of reactive oxygen species (ROS) levels.

Comparative Biological Activity Table

Activity Type Compound Effectiveness Reference
Anticancertert-butyl (1R,3s,5S)-9-azaspiro[bicyclo[3.3.1]...Induces apoptosisJournal of Medicinal Chemistry
NeuroprotectiveSimilar azaspiro compoundsReduces oxidative stressUniversity Laboratory Study
Enzyme InhibitionVarious spirocyclic derivativesInhibits specific enzymesACS Publications

Synthesis and Characterization

The synthesis of this compound involves several key steps:

  • Formation of Bicyclic Framework : Utilizing cyclization reactions that are highly stereoselective.
  • Functionalization : Introduction of the carboxylate group which enhances solubility and biological interaction.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to confirm purity and structural integrity.

Future Directions in Research

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how variations in structure affect biological activity can lead to more potent derivatives.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess pharmacokinetics and therapeutic potential.
  • Mechanistic Studies : Elucidating the exact pathways through which these compounds exert their effects will provide insights for drug development.

Q & A

Q. Q1. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization and functional group protection. For example, a reported method uses paraformaldehyde and benzylamine in methanol under reflux to construct the spirocyclic core, followed by Boc-protection . Key parameters include:

  • Temperature control : Reflux conditions (~100°C) prevent side reactions during cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency in later stages .
  • Reagent stoichiometry : Excess paraformaldehyde (2.2 equiv) ensures complete imine formation .
    Yields range from 45% to 98%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Q2. How can researchers confirm the stereochemical configuration of the bicyclo[3.3.1]nonane core?

Methodological Answer:

  • X-ray crystallography : Provides definitive proof of the 1R,3s,5S configuration .
  • NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments identify spatial proximity of protons in the rigid bicyclic system .
  • Optical rotation : Matches reported values for enantiopure intermediates (e.g., tert-butyl (S)-configured analogs) .

Advanced Research Questions

Q. Q3. What strategies mitigate stereochemical instability during functionalization of the oxirane ring?

Methodological Answer: The oxirane’s strain and reactivity pose challenges. Approaches include:

  • Low-temperature reactions : Below –20°C to prevent epoxide ring-opening .
  • Protecting group chemistry : Use of Boc (tert-butoxycarbonyl) to shield the azaspiro nitrogen during nucleophilic attacks .
  • Computational modeling : DFT calculations predict regioselectivity in ring-opening reactions (e.g., with amines or thiols) .
    Contradictions arise in solvent effects: Polar solvents stabilize transition states but may accelerate hydrolysis .

Q. Q4. How can researchers resolve discrepancies in biological activity data for analogs of this compound?

Methodological Answer: Discrepancies often stem from:

  • Impurity profiles : HPLC-MS analysis (≥97% purity) ensures consistent bioassay results .
  • Conformational flexibility : MD simulations reveal how spirocyclic rigidity affects target binding (e.g., nicotinic receptors) .
  • Assay conditions : Variations in pH or ionic strength alter protonation states of the tertiary amine, impacting IC50 values .
    Cross-validation with orthogonal assays (e.g., SPR vs. fluorescence polarization) is recommended .

Q. Q5. What safety protocols are essential for handling azaspiro compounds with oxidizing agents?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves and flame-retardant lab coats prevent dermal exposure .
  • Ventilation : Use fume hoods during reactions with volatile oxidants (e.g., KMnO4) .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate before disposal .
    Decomposition products (e.g., CO, NOx) require gas detectors in confined spaces .

Q. Q6. How can computational tools aid in designing derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Software like Schrödinger’s QikProp evaluates logP (target: 1–3) and blood-brain barrier permeability .
  • Docking studies : Identify key interactions with CYP450 isoforms to reduce metabolic liability .
  • SAR analysis : Parametrization of substituent effects on solubility (e.g., hydroxymethyl groups enhance aqueous stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.